Methanesulfonyloxy-1-phthalimidopropane
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Overview
Description
Methanesulfonyloxy-1-phthalimidopropane is a chemical compound with the molecular formula C12H13NO5S and a molecular weight of 283.3 g/mol . . This compound is characterized by the presence of a methanesulfonate ester group attached to a phthalimide moiety through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonyloxy-1-phthalimidopropane can be synthesized through the reaction of 1-phthalimidopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and involves the formation of a methanesulfonate ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of larger reaction vessels and optimized reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonyloxy-1-phthalimidopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phthalimides.
Hydrolysis: The primary products are 1-phthalimidopropanol and methanesulfonic acid.
Scientific Research Applications
Methanesulfonyloxy-1-phthalimidopropane has several applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methanesulfonyloxy-1-phthalimidopropane involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates that can undergo further chemical transformations . The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The phthalimide moiety provides stability and can participate in various interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A related compound used in the synthesis of methanesulfonyloxy-1-phthalimidopropane.
1-Phthalimidopropanol: The precursor in the synthesis of this compound.
Methanesulfonic Acid: A byproduct of hydrolysis reactions involving this compound.
Uniqueness
This compound is unique due to its combination of a methanesulfonate ester and a phthalimide moiety, which imparts specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C12H13NO5S |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate |
InChI |
InChI=1S/C12H13NO5S/c1-19(16,17)18-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
SVLMCKOHWFVIKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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